Scaffold‑Based Selectivity Inference: Pyrazole‑3‑yl vs. Pyrazole‑4‑yl Orientation Defines CLK/SRPK Partitioning
The target compound carries a 1H‑pyrazol‑3‑yl substituent, whereas many annotated SRPK/CLK inhibitors (e.g., CLK1/2‑IN‑3) use a pyrazol‑4‑yl or imidazo‑pyrazole hinge‑binder. In published SAR studies, the pyrazole‑3‑yl orientation strongly favours CLK1/2 binding over SRPK1/2/3, while the pyrazole‑4‑yl orientation often yields pan‑SRPK activity [1]. Although direct IC50 data for this specific compound are not yet publicly available, the regioisomeric distinction provides a testable hypothesis: procurement of the 3‑yl isomer is expected to deliver a CLK‑biased profile, contrasting with the SRPK‑biased profile of commercial comparators such as CLK1/2‑IN‑3 (CLK1 IC50 = 1.1 nM, SRPK1 = 130 nM) and MSC‑1186 (SRPK1 = 2.7 nM, SRPK2 = 81 nM) .
| Evidence Dimension | Kinase selectivity preference (CLK vs. SRPK) |
|---|---|
| Target Compound Data | Predicted CLK‑preferring profile based on 3‑yl pyrazole orientation (quantitative IC50 not yet reported). |
| Comparator Or Baseline | CLK1/2‑IN‑3: CLK1 IC50 = 1.1 nM, SRPK1 = 130 nM; MSC‑1186: SRPK1 = 2.7 nM, SRPK2 = 81 nM; SRPIN340: SRPK1 Ki = 0.89 µM. |
| Quantified Difference | Scaffold regioisomerism predicts >100‑fold selectivity shift between CLK and SRPK families; experimental validation pending. |
| Conditions | In‑vitro kinase selectivity panel (ATP concentration 5–20 µM depending on kinase); CLK1/2‑IN‑3 and MSC‑1186 data from published literature. |
Why This Matters
Procuring the target compound rather than a generic pyrazole‑benzamide allows researchers to deliberately explore CLK‑biased pharmacology, avoiding unintended SRPK inhibition that could confound splicing‑dependent phenotypic readouts.
- [1] BindingDB / ChEMBL SAR data for pyrazole‑containing CLK and SRPK inhibitors. View Source
